5-Beta-Hydroxy-Drospirenone-17-Propanol

Descripción general

Descripción

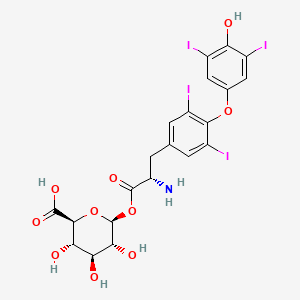

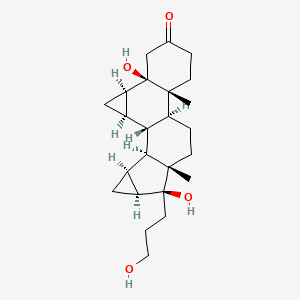

5-Beta-Hydroxy-Drospirenone-17-Propanol is an impurity of Drospirenone . It has a molecular formula of C24H36O4 and a molecular weight of 388.54 .

Molecular Structure Analysis

The IUPAC name for 5-Beta-Hydroxy-Drospirenone-17-Propanol is (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one .Aplicaciones Científicas De Investigación

Pharmacological Properties

5-Beta-Hydroxy-Drospirenone-17-Propanol, a novel progestogen, exhibits unique pharmacological properties. It binds strongly to the progesterone and mineralocorticoid receptors, with lower affinity to androgen and glucocorticoid receptors, and no detectable binding to the estrogen receptor. Its potent progestogenic and antigonadotropic activity has been studied in various animal species, indicating its potential for oral contraception, hormone replacement therapy, and treatment of hormonal disorders (Muhn et al., 1995).

Effects on Adrenal Steroidogenesis

A study on hyperandrogenic women with polycystic ovary syndrome revealed that oral contraceptives containing drospirenone reduce adrenal androgen synthesis, leaving cortisol production unchanged. This finding suggests its role in regulating hormonal imbalances (de Leo et al., 2007).

Metabolic Effects

Research on juvenile sea bass has shown that intake of drospirenone alters plasmatic steroid levels and the expression of genes related to steroid synthesis, such as cyp17a1. This indicates drospirenone's ability to influence steroid synthesis at low intake concentrations, highlighting its potential impact on reproductive health (Blanco et al., 2016).

Cardiovascular and Hormonal Effects

Studies in hypertensive postmenopausal women demonstrate that drospirenone does not significantly increase the incidence of hyperkalemia compared to placebo. It also shows a significant antihypertensive effect in this high-risk population (Preston et al., 2005).

Environmental Impact

Exposure of mussels to drospirenone did not significantly affect gonad maturation or steroid levels. However, metabolomics approaches revealed significant changes in various metabolic pathways, suggesting its potential environmental impact (Cappello et al., 2017).

Pharmacological and Metabolic Effects

Drospirenone's pharmacological properties and its impact on metabolic parameters in hormonal contraceptives and menopausal symptom treatments have been studied, highlighting its diverse clinical implications (Regidor et al., 2023).

Mecanismo De Acción

Target of Action

5-Beta-Hydroxy-Drospirenone-17-Propanol, also known as Drospirenone , is a synthetic analogue of spironolactone . It has a similar pharmacological profile to endogenous progesterone . Its primary targets are the progesterone, androgen, and mineralocorticoid receptors .

Mode of Action

As a progestin, Drospirenone binds to the progesterone receptor, exerting contraceptive effects by inhibiting ovulation and increasing cervical mucus viscosity . Its anti-androgenic properties result from competitive antagonism at the androgen receptor . Additionally, it exhibits anti-mineralocorticoid activity by antagonizing the mineralocorticoid receptor .

Biochemical Pathways

Drospirenone’s actions on the progesterone, androgen, and mineralocorticoid receptors influence several biochemical pathways. Its progestogenic activity inhibits the mid-cycle surge of luteinizing hormone, preventing ovulation . Anti-androgenic effects help reduce symptoms of androgen-dependent conditions like acne and hirsutism . Its anti-mineralocorticoid activity can counteract estrogen-induced water retention .

Pharmacokinetics

The pharmacokinetics of Drospirenone involve absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed orally and undergoes extensive first-pass metabolism . The major inactive metabolites are the acid form of drospirenone (M11) and 4,5-dihydro-drospirenone-3-sulfate (M14) . Drospirenone also undergoes oxidative metabolism via the hepatic cytochrome enzyme CYP3A4 .

Result of Action

The molecular and cellular effects of Drospirenone’s action include inhibition of ovulation, increased cervical mucus viscosity, and antagonism of androgen and mineralocorticoid receptors . These effects contribute to its contraceptive efficacy, anti-androgenic properties, and anti-mineralocorticoid activity .

Action Environment

Environmental factors such as diet, lifestyle, and concomitant medications can influence Drospirenone’s action, efficacy, and stability. For instance, substances that induce or inhibit CYP3A4 can affect its metabolism . Furthermore, individual variations in drug metabolism and receptor sensitivity can also impact its therapeutic effects .

Propiedades

IUPAC Name |

(1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-21-7-4-13(26)12-24(21,28)17-10-14(17)19-16(21)5-8-22(2)20(19)15-11-18(15)23(22,27)6-3-9-25/h14-20,25,27-28H,3-12H2,1-2H3/t14-,15+,16-,17+,18-,19+,20-,21+,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGLEUDFODCURD-HOPUHREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C5(CCCO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]5(CCCO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857759 | |

| Record name | (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1357252-81-3 | |

| Record name | (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.